6-Hydroxy-6-defluoro Ciprofloxacin

Descripción general

Descripción

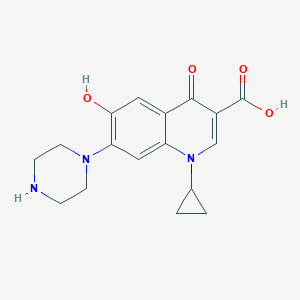

6-Hydroxy-6-defluoro Ciprofloxacin, also known as Ciprofloxacin EP Impurity F, is a hydroxy analog of Ciprofloxacin . It has a molecular formula of C17H19N3O4 and a molecular weight of 329.35000 .

Molecular Structure Analysis

The molecular structure of 6-Hydroxy-6-defluoro Ciprofloxacin consists of 17 carbon atoms, 19 hydrogen atoms, 3 nitrogen atoms, and 4 oxygen atoms . The exact mass is 329.13800 .

Physical And Chemical Properties Analysis

Aplicaciones Científicas De Investigación

Ciprofloxacin and Its Derivatives

Ciprofloxacin is a widely used antibiotic in the fluoroquinolone class . It has been documented to have a broad range of other pharmacological activities, such as anticancer, antiviral, antimalarial activities, etc . Researchers have been exploring the synthesis of ciprofloxacin derivatives with enhanced biological activities or tailored capability to target specific pathogens .

Modification of Ciprofloxacin

Modification of ciprofloxacin via 4-oxo-3-carboxylic acid resulted in derivatives with reduced efficacy against bacterial strains . Hybrid molecules containing ciprofloxacin scaffolds displayed promising biological effects .

Degradation of Ciprofloxacin by Basidiomycetes

Field

Environmental Microbiology

Application Summary

Certain species of Basidiomycetes, a type of fungi, have been found to degrade Ciprofloxacin . This could have implications for the breakdown of this antibiotic in various environments, including agricultural soils and animal dung .

Methods of Application

The study involved monitoring the production of CO2 from Ciprofloxacin in liquid cultures of various Basidiomycetes species .

Results

All species tested reduced the antibacterial activity of Ciprofloxacin in supernatants to between 0 and 33% after 13 weeks . A new type of metabolite, 6-defluoro-6-hydroxy-deethylene-CIP, was identified, providing evidence for the proposed network of congeners .

Microbial Degradation of Fluorinated Drugs

Field

Applied Microbiology and Biotechnology

Application Summary

Research has been conducted into the microbial biotransformation and biodegradation of fluorinated drugs, including Ciprofloxacin . Understanding how microorganisms interact with these compounds is important from environmental, clinical, and biotechnological perspectives .

Methods of Application

The research involved studying the biotransformation of organofluorine compounds by microorganisms .

Results

The strength of the carbon-fluorine bond conveys stability to fluorinated drugs, making them likely to be recalcitrant in the environment or partially metabolized to a more toxic metabolite .

Antimicrobial Resistance Research

Field

Microbiology and Pharmacology

Application Summary

Ciprofloxacin and its derivatives, including “6-Hydroxy-6-defluoro Ciprofloxacin”, are often used in research related to antimicrobial resistance . This involves studying how bacteria develop resistance to antibiotics and finding ways to overcome this resistance .

Methods of Application

This type of research typically involves exposing bacterial cultures to different concentrations of the antibiotic and observing the development of resistance over time .

Results

The results of such studies can help in the development of new antibiotics or treatment strategies to combat resistant bacterial strains .

Environmental Impact Studies

Field

Environmental Science

Application Summary

Ciprofloxacin and its derivatives are also used in environmental impact studies . These studies aim to understand the fate and transport of these compounds in the environment, as well as their potential effects on non-target organisms .

Methods of Application

These studies often involve monitoring the levels of these compounds in various environmental samples (such as water or soil) and conducting toxicity tests on non-target organisms .

Results

The results of these studies can provide valuable information for risk assessment and the development of guidelines for the safe use and disposal of these compounds .

Propiedades

IUPAC Name |

1-cyclopropyl-6-hydroxy-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O4/c21-15-7-11-13(8-14(15)19-5-3-18-4-6-19)20(10-1-2-10)9-12(16(11)22)17(23)24/h7-10,18,21H,1-6H2,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHWPCJSQQBRNMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCNCC4)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90476235 | |

| Record name | 6-Hydroxy-6-defluoro Ciprofloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90476235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Hydroxy-6-defluoro Ciprofloxacin | |

CAS RN |

226903-07-7 | |

| Record name | Hydroxyciprofloxacin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0226903077 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Hydroxy-6-defluoro Ciprofloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90476235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HYDROXYCIPROFLOXACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MM5YD792QW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

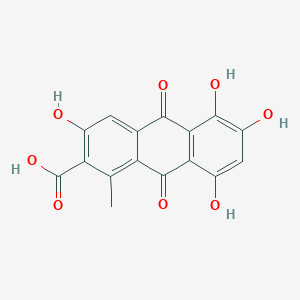

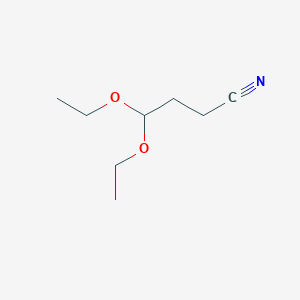

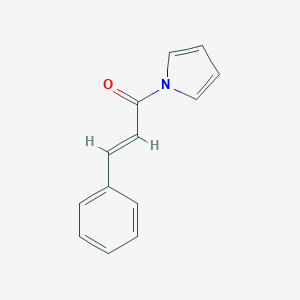

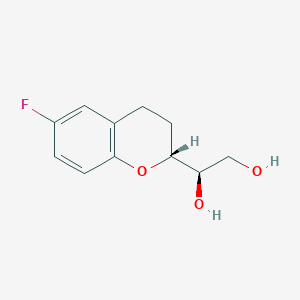

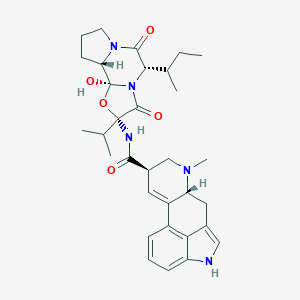

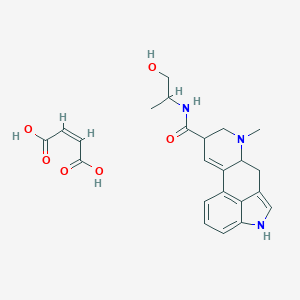

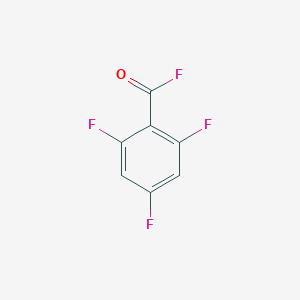

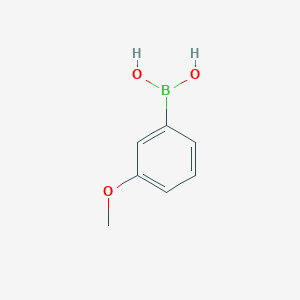

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1'R,2S)-2-[(1',2'-O-Isopropylidene)dihydroxyethyl]-6-fluorochroman-4-one](/img/structure/B135773.png)

![(E)-3-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]-1-(5-fluoro-2-hydroxyphenyl)prop-2-en-1-one](/img/structure/B135779.png)